3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that combines several functional groups, including an indole ring, a piperidine ring, and a thiazolidine-2,4-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives can affect multiple biochemical pathways
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been associated with a variety of biological activities , suggesting they can have diverse effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
The indole nucleus in 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has been found to bind with high affinity to multiple receptors , suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is formed through a cyclization reaction involving a suitable thiourea derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure.
Piperidine Derivatives: Compounds such as piperidine and piperine contain the piperidine ring.
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone contain the thiazolidine-2,4-dione moiety.
Uniqueness
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of these three functional groups in a single molecule, which may result in distinct biological activities and applications compared to other compounds with only one or two of these moieties.
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)13-4-7-19(8-5-13)16(22)12-1-2-14-11(9-12)3-6-18-14/h1-3,6,9,13,18H,4-5,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXYXBATFOCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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